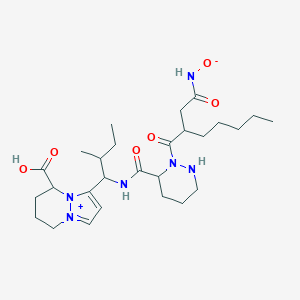
Matlystatin D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Matlystatin D, also known as this compound, is a useful research compound. Its molecular formula is C27H44N6O6 and its molecular weight is 548.7 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
Matlystatin D has been investigated for its potential use in cancer therapy. Its ability to inhibit MMPs makes it a candidate for preventing tumor invasion and metastasis. Studies have shown that matlystatins can reduce the invasive capabilities of cancer cells in vitro, suggesting their utility as adjunct therapies in oncology .
Wound Healing
Research indicates that metalloproteinase inhibitors like matlystatins may enhance wound healing by modulating inflammation and promoting tissue repair. The inhibition of specific MMPs can help maintain extracellular matrix integrity during the healing process .
Cardiovascular Diseases
Given the role of MMPs in cardiovascular remodeling, this compound may have applications in treating heart diseases characterized by excessive matrix degradation. Inhibition of MMP activity could potentially stabilize plaques in atherosclerosis or prevent cardiac remodeling post-myocardial infarction .
Data Tables
Case Study 1: Cancer Inhibition
A study demonstrated that this compound significantly reduced the migration and invasion of breast cancer cells in vitro. The mechanism involved downregulation of MMP-9 expression, leading to decreased extracellular matrix degradation .
Case Study 2: Wound Healing Enhancement
In an animal model, application of matlystatins resulted in accelerated wound closure compared to controls. Histological analysis revealed increased collagen deposition and reduced inflammatory cell infiltration at the wound site .
Analyse Chemischer Reaktionen
Synthetic Approaches and Modifications
While total synthesis of matlystatin D remains unreported, insights from matlystatin B synthesis and derivatization studies provide a framework :
Key Synthetic Reactions:
-
Amidation : DCC-mediated coupling of Z-L-Ile with N,O-dimethylhydroxylamine to form intermediate amides .
-
Grignard Addition : Ethylmagnesium bromide addition to generate branched alkyl chains .
-
Hydrogenation : Catalytic hydrogenation (Pd/C) for deprotection and saturation of double bonds .
-
Cyclization : Acid- or base-mediated formation of the pyrazole ring from ornithine-derived precursors .
Table 2: Structural Modifications and Activity
Stability and Functional Analysis
The hydroxamate warhead in this compound is prone to hydrolysis under acidic or oxidative conditions, limiting its bioavailability . Heterologous expression in Streptomyces coelicolor M1154 yielded deshydroxythis compound (lacking the N-hydroxy group) at 16 mg/L, while hydroxylated forms were detected only in trace amounts due to instability .
Table 3: Stability Data for this compound Derivatives
| Derivative | Stability in Culture Media | Bioactivity Retention |
|---|---|---|
| Deshydroxythis compound | High | Reduced metal chelation |
| Hydroxamatyl-matlystatin D | Low (degradation within 24h) | Full activity |
Mechanistic Insights from Gene Deletion Studies
Disruption of matG abolished this compound production, confirming its role in pyrazole ring formation . In contrast, ΔmatA mutants retained warhead precursors but lacked hydroxamate functionality, underscoring MatA’s necessity for warhead activation .
Eigenschaften
CAS-Nummer |
140638-25-1 |
|---|---|
Molekularformel |
C27H44N6O6 |
Molekulargewicht |
548.7 g/mol |
IUPAC-Name |
3-[2-methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid |
InChI |
InChI=1S/C27H44N6O6/c1-4-6-7-10-19(17-23(34)30-39)26(36)32-21(11-8-14-28-32)25(35)29-24(18(3)5-2)20-13-16-31-15-9-12-22(27(37)38)33(20)31/h13,16,18-19,21-22,24,28H,4-12,14-15,17H2,1-3H3,(H3-,29,30,34,35,37,38,39) |
InChI-Schlüssel |
ZWXPBQLKZALQOQ-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
Kanonische SMILES |
CCCCCC(CC(=O)N[O-])C(=O)N1C(CCCN1)C(=O)NC(C2=CC=[N+]3N2C(CCC3)C(=O)O)C(C)CC |
Synonyme |
matlystatin D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















